molecular formula C16H20N2O2S B11822285 3-(2-aminoethyl)-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione

3-(2-aminoethyl)-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione

Cat. No.: B11822285
M. Wt: 304.4 g/mol
InChI Key: BDRAAOIUYHVTNF-UHFFFAOYSA-N
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Description

3-(2-aminoethyl)-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione is an organic compound with a complex structure that includes a thiazolidine ring, an aminoethyl group, and a tert-butylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-aminoethyl)-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione typically involves multiple steps. One common method includes the condensation of 4-tert-butylbenzaldehyde with thiazolidine-2,4-dione in the presence of a base such as piperidine. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol or methanol. The resulting product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of ionic liquids as solvents, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-(2-aminoethyl)-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the aminoethyl group or the thiazolidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like tungsten oxide.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazolidine derivatives.

    Substitution: Formation of substituted thiazolidine derivatives with various functional groups.

Scientific Research Applications

3-(2-aminoethyl)-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-aminoethyl)-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the thiazolidine ring can interact with enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-aminoethyl)-5-[(4-methylphenyl)methylidene]-1,3-thiazolidine-2,4-dione
  • 3-(2-aminoethyl)-5-[(4-ethylphenyl)methylidene]-1,3-thiazolidine-2,4-dione
  • 3-(2-aminoethyl)-5-[(4-isopropylphenyl)methylidene]-1,3-thiazolidine-2,4-dione

Uniqueness

3-(2-aminoethyl)-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione is unique due to the presence of the tert-butyl group, which can enhance its stability and lipophilicity. This makes it more suitable for certain applications, such as drug development, where these properties are desirable .

Biological Activity

3-(2-aminoethyl)-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione is a thiazolidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This compound exhibits a range of biological effects, including anticancer properties, antioxidant activity, and possible implications in metabolic disorders.

Anticancer Activity

Research indicates that this compound acts as a dual inhibitor of the Raf/MEK/ERK and PI3K/Akt signaling pathways. In vitro studies using human leukemia U937 cells demonstrated its ability to:

  • Inhibit cell proliferation
  • Induce early apoptosis
  • Arrest the cell cycle in the G(0)/G(1) phase .

These findings suggest its potential as a lead compound for developing novel anticancer agents.

Antioxidant Properties

Thiazolidine derivatives are known for their antioxidant capabilities. The compound's structural modifications have been linked to enhanced antioxidant activity. For instance, the presence of specific substituents has been shown to significantly increase the inhibition of lipid peroxidation, indicating potential protective effects against oxidative stress .

Study on Anticancer Efficacy

A notable study published in PubMed highlighted the efficacy of thiazolidine derivatives in cancer treatment. The compound was tested against various cancer cell lines, demonstrating significant cytotoxicity with IC50 values in the micromolar range. For example:

  • MCF-7 (breast cancer) : IC50 = 3.2 µM
  • A549 (lung cancer) : IC50 = 8.4 µM .

These results support further investigation into its mechanism of action and therapeutic applications.

Antioxidant Activity Assessment

In another study assessing antioxidant activity using the DPPH free radical scavenging assay, derivatives similar to this compound exhibited significant scavenging effects. The effectiveness was measured with EC50 values indicating strong potential for mitigating oxidative damage in biological systems .

Research Findings

Activity TypeObserved EffectsReference
AnticancerInhibits proliferation; induces apoptosis
AntioxidantScavenges free radicals; inhibits lipid peroxidation
Cell Cycle ArrestG(0)/G(1) phase arrest in cancer cells

Properties

Molecular Formula

C16H20N2O2S

Molecular Weight

304.4 g/mol

IUPAC Name

3-(2-aminoethyl)-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C16H20N2O2S/c1-16(2,3)12-6-4-11(5-7-12)10-13-14(19)18(9-8-17)15(20)21-13/h4-7,10H,8-9,17H2,1-3H3

InChI Key

BDRAAOIUYHVTNF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCN

Origin of Product

United States

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